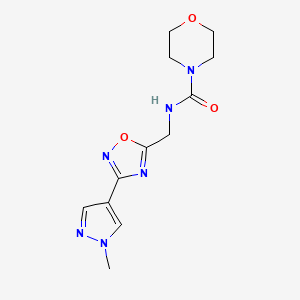![molecular formula C6H14N2O2S B2608006 [1-(Dimethylamino)cyclopropyl]methanesulfonamide CAS No. 1909316-02-4](/img/structure/B2608006.png)
[1-(Dimethylamino)cyclopropyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is a chemical compound with the CAS Number: 1909316-02-4 . It has a molecular weight of 178.26 and its IUPAC name is (1-(dimethylamino)cyclopropyl)methanesulfonamide . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is 1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is a powder . It has a molecular weight of 178.26 and its IUPAC name is (1-(dimethylamino)cyclopropyl)methanesulfonamide . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Research on compounds structurally related to “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” often explores their conformations and reactions. For example, the molecular structure of (cyanomethoxy)(dimethylamino)methane, a compound with a similar functional group arrangement, was investigated, revealing a mixture of conformers in the gas phase, highlighting the influence of the anomeric effect on structural parameters (Al’tova, Sterkhova, Moskalik, Shainyan, & Kostyanovskii, 2014).
Atmospheric Science Applications
Methanesulfonates, derivatives of methanesulfonamide, play a significant role in atmospheric chemistry. The hygroscopic properties of methanesulfonates were studied, providing insight into their impact on cloud condensation nucleation (CCN) activity. These compounds, formed from the atmospheric oxidation of dimethyl sulfide (DMS), contribute to marine aerosol particles and their ability to act as cloud condensation nuclei (Tang, Guo, Bai, Huang, Wu, Wang, Zhang, Ding, & Hu, 2019). Another study focused on the temperature dependence of particle formation from methanesulfonic acid (MSA) reactions, crucial for understanding atmospheric particle formation processes (Chen & Finlayson‐Pitts, 2017).
Organic Synthesis Applications
Compounds like “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” find applications in organic synthesis, acting as intermediates or reagents. A study demonstrated the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions, offering a pathway to synthesize dofetilide, a pharmaceutical compound, avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011). Another example is the gold-catalyzed cycloisomerization of cyclopropenes to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes, showcasing the versatility of these compounds in synthesizing complex structures (Miege, Meyer, & Cossy, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGINZDAAHFNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)


![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2607942.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)